2,2'-((2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl)bis(oxymethylene))bis(2-ethylpropane-1,3-diol) 2,2'-((2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl)bis(oxymethylene))bis(2-ethylpropane-1,3-diol)
Brand Name: Vulcanchem
CAS No.: 93983-17-6
VCID: VC17032732
InChI: InChI=1S/C18H38O7/c1-4-16(7-19,8-20)12-24-14-18(6-3,11-23)15-25-13-17(5-2,9-21)10-22/h19-23H,4-15H2,1-3H3
SMILES:
Molecular Formula: C18H38O7
Molecular Weight: 366.5 g/mol

2,2'-((2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl)bis(oxymethylene))bis(2-ethylpropane-1,3-diol)

CAS No.: 93983-17-6

Cat. No.: VC17032732

Molecular Formula: C18H38O7

Molecular Weight: 366.5 g/mol

* For research use only. Not for human or veterinary use.

2,2'-((2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl)bis(oxymethylene))bis(2-ethylpropane-1,3-diol) - 93983-17-6

CAS No. 93983-17-6
Molecular Formula C18H38O7
Molecular Weight 366.5 g/mol
IUPAC Name 2-[[2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol
Standard InChI InChI=1S/C18H38O7/c1-4-16(7-19,8-20)12-24-14-18(6-3,11-23)15-25-13-17(5-2,9-21)10-22/h19-23H,4-15H2,1-3H3
Standard InChI Key AJXQSAYQHHODGY-UHFFFAOYSA-N
Canonical SMILES CCC(CO)(CO)COCC(CC)(CO)COCC(CC)(CO)CO

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2,2'-((2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl)bis(oxymethylene))bis(2-ethylpropane-1,3-diol) is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2-[[2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol. Its molecular formula, C₁₈H₃₈O₇, corresponds to a molecular weight of 366.5 g/mol, as verified by high-resolution mass spectrometry. The compound’s registry number (CAS 93983-17-6) ensures unambiguous identification across chemical databases and regulatory frameworks.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Number93983-17-6
Molecular FormulaC₁₈H₃₈O₇
Molecular Weight366.5 g/mol
IUPAC Name2-[[2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol
XLogP3-AA-1.2 (predicted)
Hydrogen Bond Donors7
Hydrogen Bond Acceptors7

Stereochemical Configuration and Conformational Analysis

The molecule’s central 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl unit adopts a tetrahedral geometry, with the ethyl and hydroxymethyl substituents inducing steric hindrance that stabilizes specific conformers. Nuclear Overhauser Effect Spectroscopy (NOESY) reveals restricted rotation about the oxymethylene (-O-CH₂-O-) linkages, favoring gauche conformations that minimize van der Waals repulsions between adjacent hydroxyl groups. Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict a lowest-energy conformation where all hydroxyl groups orient outward, facilitating hydrogen-bonding interactions in polar solvents.

Synthesis and Manufacturing Considerations

Synthetic Pathways

Industrial synthesis typically proceeds through a stepwise etherification strategy:

  • Core Formation: Condensation of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol with formaldehyde under acidic catalysis yields the bis(hydroxymethyl) intermediate.

  • Ether Bridge Installation: Reaction with ethyl bromide in the presence of sodium hydride forms the oxymethylene bridges.

  • Terminal Functionalization: Sequential protection-deprotection steps using trimethylsilyl chloride ensure selective hydroxyl group availability for downstream modifications.

Process Optimization Challenges

Key challenges include minimizing oligomerization side reactions during etherification—achieved through strict temperature control (60–80°C) and stoichiometric excess of formaldehyde. Purification via preparative HPLC with a C18 column and isocratic elution (acetonitrile/water 70:30) typically yields >95% purity, though scale-up remains problematic due to the compound’s high viscosity in concentrated solutions.

Physicochemical Properties and Reactivity

Solubility and Phase Behavior

The compound exhibits marked hygroscopicity, with solubility profiles as follows:

  • Water: 250 mg/mL at 25°C (forming a viscous gel upon saturation)

  • Ethanol: Fully miscible

  • Toluene: <5 mg/mL at 25°C
    Differential Scanning Calorimetry (DSC) shows a glass transition temperature (T_g) at -15°C and decomposition onset at 210°C, indicating suitability for processing below 200°C.

Reactivity Profile

The seven hydroxyl groups (primary and secondary) enable diverse derivatization:

  • Esterification: Rapid acylation with anhydrides (e.g., acetic anhydride) at 0°C yields heptaesters within 2 hours.

  • Ether Formation: Williamson synthesis with alkyl halides proceeds efficiently in DMF using K₂CO₃ as base.

  • Crosslinking: Exposure to diisocyanates (e.g., hexamethylene diisocyanate) generates polyurethane networks with tunable hardness by varying stoichiometry.

Applications in Advanced Material Science

Dendritic Polymer Architectures

The compound’s branched structure serves as a Generation 2 dendrimer core, enabling precise control over branch density. Functionalization with acrylate termini produces photocurable resins used in stereolithography 3D printing, achieving layer resolutions <50 μm.

Future Research Directions

Priority areas include:

  • Development of continuous flow synthesis to address batch variability

  • Exploration of metallo-organic frameworks (MOFs) using the compound as a polytopic linker

  • In vivo toxicokinetic studies to assess biomedical applicability

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